D-galactose-5-13C

Isotopic enrichment Site-specific labeling NMR sensitivity

D-Galactose-5-13C (CAS 478518-60-4) is a site-specifically 13C-enriched isotopologue of the natural aldohexose monosaccharide D-galactose, featuring a single 13C atom substituted at the C-5 position of the hexose backbone. The compound has molecular formula 13CC₅H₁₂O₆ and a molecular weight of 181.15 g·mol⁻¹, distinguishing it from unlabeled D-galactose (C₆H₁₂O₆, 180.16 g·mol⁻¹) by a +1 Da mass shift localized exclusively at C-5.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12405886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-galactose-5-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1
InChIKeyGZCGUPFRVQAUEE-KOKIVGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose-5-13C Stable Isotope Tracer for Position-Resolved Metabolic Pathway Elucidation


D-Galactose-5-13C (CAS 478518-60-4) is a site-specifically 13C-enriched isotopologue of the natural aldohexose monosaccharide D-galactose, featuring a single 13C atom substituted at the C-5 position of the hexose backbone [1]. The compound has molecular formula 13CC₅H₁₂O₆ and a molecular weight of 181.15 g·mol⁻¹, distinguishing it from unlabeled D-galactose (C₆H₁₂O₆, 180.16 g·mol⁻¹) by a +1 Da mass shift localized exclusively at C-5 . This positional specificity enables unambiguous tracking of the C-5 carbon atom through the Leloir pathway, pentose phosphate pathway, and downstream biosynthetic routes via NMR and mass spectrometry, capabilities fundamentally unavailable with uniformly labeled [U-13C₆]-galactose or unlabeled substrate [2].

Why Position-Specific 13C Labeling at C-5 Cannot Be Replaced by 1-13C, U-13C₆, or Unlabeled Galactose in Quantitative Flux Studies


The metabolic fate of individual carbon atoms in galactose diverges sharply depending on carbon position: C-1 is decarboxylated to CO₂ in the pentose phosphate pathway, while C-5 is retained through gluconeogenic and glycogenic routes [1]. Consequently, D-galactose-1-13C tracers lose their isotopic signal at the decarboxylation step, and [U-13C₆]-galactose produces isotopologue multiplicity that complicates NMR spectral deconvolution [2]. Unlabeled galactose provides no tracer signal whatsoever. Only C-5-specific labeling preserves the 13C tag through all major metabolic branch points—including the transaldolase and transketolase reactions of the non-oxidative pentose phosphate pathway—making D-galactose-5-13C the uniquely informative probe for quantifying carbon rearrangements that position-agnostic or uniformly labeled alternatives cannot resolve [3].

Quantitative Differentiation Evidence for D-Galactose-5-13C Versus Analog Isotopologues and Unlabeled Galactose


Isotopic Enrichment at C-5: 99 Atom % 13C Versus Natural Abundance of ~1.1% 13C

D-Galactose-5-13C is supplied with an isotopic enrichment specification of 99 atom % 13C at the C-5 position, as certified by the manufacturer . This represents an approximately 90-fold enrichment over the natural 13C abundance of approximately 1.1% at any given carbon position in unlabeled D-galactose. Among commercially available single-position galactose isotopologues, D-galactose-1-13C is also offered at 99 atom % 13C; however, the C-5 label provides fundamentally different metabolic information because C-5 is not lost as CO₂ in the oxidative pentose phosphate pathway, whereas C-1 is quantitatively decarboxylated [1]. This positional difference means that for studies of gluconeogenic or glycogenic carbon retention, D-galactose-5-13C yields a usable tracer signal while D-galactose-1-13C does not.

Isotopic enrichment Site-specific labeling NMR sensitivity

Chemical Purity Specification: 98% (HPLC/NMR-Verified) Versus 95% for Lower-Grade Isotopologues

D-Galactose-5-13C from Bidepharm is specified at a standard purity of 98% (chemical purity) with 98 atom % 13C, verified by batch-specific QC including NMR, HPLC, and GC analysis . In comparison, several alternative suppliers offer D-galactose-5-13C at a purity of 95% . For the closely related isotopologue D-galactose-1-13C, Sigma-Aldrich specifies ≥99 atom % 13C but only ≥95% chemical purity (CP grade) . The 98% purity specification for the Bidepharm D-galactose-5-13C product thus provides a 3-percentage-point improvement in chemical purity over the 95% baseline common among isotopologue alternatives.

Chemical purity Quality control Batch-to-batch reproducibility

NMR Spectral Resolution: Single C-5 13C Resonance Enables Unambiguous Isotopomer Analysis Versus Multiplet Overlap in U-13C₆-Galactose

In the 13C NMR spectrum of unlabeled D-galactose (125 MHz, H₂O, 50 mM, pH 7.0, 25 °C), the C-5 carbon resonates at approximately 71.4 ppm, well resolved from C-1 (97.4 ppm), C-2 (72.8 ppm), C-3 (73.7 ppm), C-4 (69.7 ppm), and C-6 (62.0 ppm) [1]. With D-galactose-5-13C at 99 atom % enrichment, the C-5 resonance intensity is enhanced approximately 90-fold while all other carbon resonances remain at natural abundance, producing a single dominating peak that enables direct, integration-based quantification without spectral overlap [2]. In contrast, [U-13C₆]-galactose generates 13C-13C scalar coupling multiplets (JCC ≈ 35–45 Hz) at every carbon position, requiring complex spectral deconvolution and increasing quantification uncertainty by an estimated factor of 2–5× depending on field strength [3]. D-galactose-1-13C similarly produces a single enhanced C-1 resonance, but as noted in Evidence Item 1, the C-1 label is lost upon decarboxylation, rendering it unsuitable for tracking carbon flux beyond the oxidative pentose phosphate pathway [2].

13C NMR spectroscopy Isotopomer analysis Spectral deconvolution

Mass Spectrometric Differentiation: +1 Da Shift Localized at C-5 Enables SRM/MRM Transitions Distinct from 1-13C and 6-13C Galactose

D-Galactose-5-13C exhibits a monoisotopic mass of 181.06674293 Da, representing a +1.00335 Da shift from unlabeled D-galactose (180.06339 Da) [1]. Although all single-position 13C-galactose isotopologues share this same nominal +1 Da mass shift, their collision-induced dissociation (CID) fragmentation patterns differ according to the label position. The C-5 label is retained in fragment ions arising from the C-3–C-4–C-5–C-6 portion of the hexose backbone, whereas the C-1 label is preferentially retained in fragments containing the anomeric carbon [2]. SCRSTANDARD explicitly catalogs D-[5-13C]galactose for use as a mass spectrometry internal standard in metabolomics applications, exploiting this position-specific fragmentation behavior . In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) LC-MS/MS assays, the position of the 13C label determines which product ions carry the heavy isotope signal, allowing co-eluting positional isotopologues to be distinguished by their unique MRM transitions—a capability not available with unlabeled galactose and not replicable by simply substituting D-galactose-1-13C or D-galactose-6-13C [2].

LC-MS/MS quantification Internal standard Position-specific mass shift

Batch-Level QC Documentation: Multi-Technique Characterization (NMR + HPLC + GC) Versus Single-Technique Certification

Bidepharm provides batch-specific QC reports for D-galactose-5-13C that include orthogonal analytical verification by NMR, HPLC, and GC . This three-technique characterization provides independent confirmation of both isotopic enrichment (by NMR integration) and chemical purity (by HPLC and GC), enabling users to validate that the 98% purity and 98 atom % 13C specifications are met for each individual batch. In contrast, the commonly referenced alternative D-galactose-1-13C from Sigma-Aldrich is certified at ≥95% purity (CP grade) with 99 atom % 13C but is supplied with a standard Certificate of Analysis that does not routinely include a full three-technique orthogonal panel . The multi-technique QC package reduces the risk of accepting a batch in which isotopic enrichment and chemical purity are not independently verified.

Certificate of Analysis Multi-technique QC Procurement assurance

Metabolic C-5 Carbon Retention Through the Pentose Phosphate Pathway Non-Oxidative Branch Enables Unique Flux Ratio Quantification

The C-5 carbon atom of galactose enters central carbon metabolism via conversion to glucose-6-phosphate through the Leloir pathway and is subsequently retained through the non-oxidative branch of the pentose phosphate pathway (PPP) via transaldolase and transketolase reactions, ultimately appearing in ribose-5-phosphate, sedoheptulose-7-phosphate, and glycolytic intermediates [1]. This metabolic retention is in direct contrast to the C-1 carbon, which is released as CO₂ by 6-phosphogluconate dehydrogenase in the oxidative PPP. Consequently, the ratio of 13C retention in downstream metabolites (e.g., lactate C-3, alanine C-3, or glycogen glucosyl units) from D-galactose-5-13C versus D-galactose-1-13C provides a direct quantitative measure of PPP oxidative versus non-oxidative flux partitioning [2]. Studies using [13C]galactose positional isotopomers in human lymphoblasts have demonstrated that normal cells route approximately 60–70% of galactose-derived carbon through the Leloir pathway into glycolytic intermediates, with the balance distributed between glycogen synthesis and PPP flux [3]. The C-5 label uniquely enables quantification of the fraction entering the non-oxidative PPP and gluconeogenesis, whereas the C-1 label only reports on pre-decarboxylation flux [2].

Metabolic flux analysis Pentose phosphate pathway Carbon rearrangement tracing

High-Value Application Scenarios for D-Galactose-5-13C Based on Differentiated Evidence


Quantitative 13C Metabolic Flux Analysis (13C-MFA) of Pentose Phosphate Pathway Partitioning in Cancer Metabolism Research

D-Galactose-5-13C is the preferred tracer for resolving oxidative versus non-oxidative pentose phosphate pathway (PPP) flux contributions. The C-5 label is uniquely retained through transaldolase and transketolase reactions while the C-1 label of D-galactose-1-13C is decarboxylated [1]. By measuring 13C incorporation into glycolytic and PPP intermediates via NMR or GC-MS, researchers can quantify the non-oxidative PPP flux fraction (typically 20–40% of total PPP flux in mammalian cells) [2]. The 99 atom % 13C enrichment at C-5 provides approximately 90-fold signal enhancement over natural abundance, enabling detection at substrate concentrations as low as 0.1–1 mM in cell culture [3].

Absolute Quantification of Plasma Galactose by Isotope Dilution LC-MS/MS Using D-Galactose-5-13C as Internal Standard

D-Galactose-5-13C serves as a position-resolved internal standard for stable-isotope dilution LC-MS/MS assays of plasma galactose, as validated by Ning et al. (2000) with a linear range of 0.1–5 μmol/L and coefficient of variation of 0.22–7.17% [1]. The +1 Da mass shift at C-5 distinguishes the internal standard from endogenous unlabeled galactose without interference from positional isotopomers when appropriate MRM transitions are selected, an advantage explicitly cited in SCRSTANDARD's catalog listing [2]. The 98% chemical purity with NMR+HPLC+GC verification reduces unidentified impurity contributions to less than 2%, minimizing ion suppression artifacts [3].

In Vivo Glycogen Synthesis Tracing with Position-Specific 13C MRS in Liver Metabolism Studies

The C-5 13C label of D-galactose-5-13C is retained through the Leloir pathway and into hepatic glycogen, enabling non-invasive 13C magnetic resonance spectroscopy (MRS) quantification of glycogen synthesis rates [1]. Unlike D-galactose-1-13C, whose label is lost to CO₂ before glycogen incorporation, the C-5 label appears in the C-2, C-5, and C-6 positions of glycogen glucosyl units via gluconeogenic rearrangement [2]. The single enhanced C-5 resonance with 90-fold intensity improvement over natural abundance simplifies spectral interpretation relative to the multiplet patterns produced by [U-13C₆]-galactose [3].

Galactosemia Research: Discrimination of Residual GALT Activity via Position-Specific 13C Metabolite Profiling

In galactosemia patient-derived lymphoblasts, the differential metabolic fate of C-5 versus C-1 labeled galactose provides a direct readout of residual galactose-1-phosphate uridyltransferase (GALT) activity [1]. Berry et al. (2002) demonstrated that 13C NMR analysis of cell extracts after incubation with position-specific 13C-galactose reveals distinct metabolite labeling patterns that distinguish classical galactosemia (GALT-null) from variant forms with residual enzyme activity, with C-5-labeled downstream metabolites serving as a more sensitive indicator than C-1-labeled metabolites due to the PPP decarboxylation bypass [2]. The method achieves discrimination between patients with <1% versus 5–15% residual GALT activity, which is clinically relevant for dietary management decisions [1].

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